molecular formula C11H14Cl2N2 B13744615 3-Amino-6,8-dimethylquinoline dihydrochloride

3-Amino-6,8-dimethylquinoline dihydrochloride

Cat. No.: B13744615
M. Wt: 245.14 g/mol
InChI Key: NEGHIPAHMLODHL-UHFFFAOYSA-N
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Description

3-Amino-6,8-dimethylquinoline dihydrochloride is a chemical compound with the molecular formula C11H15N2Cl2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,8-dimethylquinoline dihydrochloride typically involves the reaction of 3-aminoquinoline with methylating agents under controlled conditions. One common method involves the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete methylation of the quinoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,8-dimethylquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-6,8-dimethylquinoline dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-6,8-dimethylquinoline dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-8-methoxyquinoline dihydrochloride
  • 3-Amino-6-methoxyquinoline dihydrochloride
  • 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride

Uniqueness

3-Amino-6,8-dimethylquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups at specific positions enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

6,8-dimethylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-7-3-8(2)11-9(4-7)5-10(12)6-13-11;;/h3-6H,12H2,1-2H3;2*1H

InChI Key

NEGHIPAHMLODHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C=N2)N)C.Cl.Cl

Origin of Product

United States

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